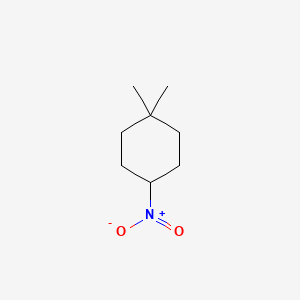

1,1-Dimethyl-4-nitrocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-4-nitrocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLVKDRNBJDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic approaches for 1,1-dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative of interest in medicinal chemistry and materials science. The presence of the gem-dimethyl group at the C-1 position and a nitro group at the C-4 position offers a unique scaffold for further chemical modifications. This document outlines the primary synthetic routes, provides detailed experimental protocols based on established chemical principles, and presents relevant data and mechanistic insights.

Synthetic Strategies

The synthesis of 1,1-dimethyl-4-nitrocyclohexane can be approached through two main strategies:

-

Direct Nitration of 1,1-Dimethylcyclohexane: This method involves the direct introduction of a nitro group onto the cyclohexane ring. While seemingly straightforward, this approach often suffers from a lack of regioselectivity, leading to a mixture of isomers.

-

Functional Group Transformation from a Precursor: A more controlled and regioselective approach involves starting with a precursor molecule containing a functional group at the desired C-4 position, which is then converted to a nitro group. A key example is the synthesis from 4,4-dimethylcyclohexanone.

Experimental Protocols

Method 1: Direct Nitration of 1,1-Dimethylcyclohexane

This protocol is adapted from general procedures for the nitration of cycloalkanes using mixed acid.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 1,1-Dimethylcyclohexane | C8H16 | 112.21 |

| Nitric Acid (70%) | HNO3 | 63.01 |

| Sulfuric Acid (98%) | H2SO4 | 98.08 |

| Dichloromethane | CH2Cl2 | 84.93 |

| Sodium Bicarbonate | NaHCO3 | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 20 mL of 70% nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This mixture is the nitrating agent.

-

In a separate flask, dissolve 11.2 g (0.1 mol) of 1,1-dimethylcyclohexane in 50 mL of dichloromethane.

-

Slowly add the 1,1-dimethylcyclohexane solution to the cold nitrating mixture via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture over 200 g of crushed ice.

-

Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Combine the organic extracts and wash them sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will be a mixture of nitro-isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 1,1-dimethyl-4-nitrocyclohexane isomer.

Expected Outcome and Purity:

The yield of the desired 1,1-dimethyl-4-nitrocyclohexane is expected to be low to moderate due to the formation of other regioisomers. The purity of the isolated product should be assessed by GC-MS and NMR spectroscopy.

Method 2: Synthesis from 4,4-Dimethylcyclohexanone via an Oxime Intermediate

This two-step method offers superior regioselectivity.

Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4,4-Dimethylcyclohexanone | C8H14O | 126.20 |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 |

| Sodium Carbonate | Na2CO3 | 105.99 |

| Ethanol | C2H5OH | 46.07 |

| Water | H2O | 18.02 |

| Ethyl Acetate | C4H8O2 | 88.11 |

Procedure:

-

To a solution of 12.6 g (0.1 mol) of 4,4-dimethylcyclohexanone in 100 mL of ethanol in a round-bottom flask, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 40 mL of water.

-

To this mixture, add a solution of 12.7 g (0.12 mol) of sodium carbonate in 60 mL of water, portion-wise, with stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with three 50 mL portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization from ethanol-water.

Step 2: Oxidation of 4,4-Dimethylcyclohexanone Oxime to 1,1-Dimethyl-4-nitrocyclohexane

This protocol is based on general methods for the oxidation of ketoximes.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4,4-Dimethylcyclohexanone Oxime | C8H15NO | 141.21 |

| Sodium Perborate Tetrahydrate | NaBO3·4H2O | 153.86 |

| Glacial Acetic Acid | CH3COOH | 60.05 |

| Dichloromethane | CH2Cl2 | 84.93 |

Procedure:

-

In a round-bottom flask, dissolve 14.1 g (0.1 mol) of 4,4-dimethylcyclohexanone oxime in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath and slowly add 30.8 g (0.2 mol) of sodium perborate tetrahydrate in portions, keeping the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into 400 mL of ice-water and extract with three 70 mL portions of dichloromethane.

-

Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,1-dimethyl-4-nitrocyclohexane.

-

Purify the product by column chromatography on silica gel (hexane/ethyl acetate eluent).

Expected Outcome and Purity:

This method is expected to provide a higher yield of the target compound compared to direct nitration, with minimal formation of isomers. The purity should be confirmed by spectroscopic methods.

Quantitative Data Summary

| Parameter | Method 1: Direct Nitration | Method 2: From Ketone |

| Yield | 20-30% (of C-4 isomer) | 60-70% (overall) |

| Purity (after purif.) | >95% | >98% |

| Boiling Point | Not readily available | Not readily available |

| Melting Point | Not readily available | Not readily available |

Spectroscopic Data

The following are expected spectroscopic characteristics for 1,1-dimethyl-4-nitrocyclohexane.

| Technique | Expected Data |

| ¹H NMR | - A singlet for the two methyl groups (δ ≈ 1.0-1.2 ppm).- A multiplet for the proton at C-4 (methine proton adjacent to the nitro group) (δ ≈ 4.3-4.6 ppm).- Multiplets for the cyclohexane ring protons (δ ≈ 1.4-2.2 ppm). |

| ¹³C NMR | - A quaternary carbon signal for C-1 (δ ≈ 30-35 ppm).- Signals for the two equivalent methyl carbons (δ ≈ 25-30 ppm).- A signal for the carbon bearing the nitro group (C-4) (δ ≈ 80-85 ppm).- Signals for the other cyclohexane ring carbons. |

| IR (cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1540-1560 cm⁻¹ and 1370-1380 cm⁻¹).- C-H stretching bands (≈ 2850-2960 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 157. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.

Caption: Mechanism of electrophilic nitration of 1,1-dimethylcyclohexane.

Caption: Experimental workflow for the synthesis from 4,4-dimethylcyclohexanone.

Conclusion

This guide provides two plausible and detailed synthetic routes for 1,1-dimethyl-4-nitrocyclohexane. The direct nitration of 1,1-dimethylcyclohexane is a more direct but less selective method, while the two-step synthesis from 4,4-dimethylcyclohexanone offers a more controlled and likely higher-yielding pathway to the desired product. The provided experimental protocols are based on established methodologies for similar transformations and should serve as a strong starting point for researchers. Optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the target compound. The spectroscopic data provided offers a reference for the characterization of the final product.

An In-depth Technical Guide to 1,1-Dimethyl-4-nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of 1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on analogous structures, such as nitrocyclohexane and other dimethylcyclohexane isomers. The guide covers the predicted physical and chemical properties, likely synthetic routes, and potential biological and toxicological considerations. Methodologies for key experimental techniques relevant to its synthesis and characterization are detailed. Visualizations of a proposed synthetic workflow and a potential toxicity pathway are provided to aid in understanding. This document is intended to serve as a foundational resource for researchers interested in the potential applications of 1,1-Dimethyl-4-nitrocyclohexane in medicinal chemistry and materials science.

Introduction

1,1-Dimethyl-4-nitrocyclohexane is a nitroalkane derivative of a dimethyl-substituted cyclohexane. The presence of the nitro group, a potent electron-withdrawing moiety, and the gem-dimethyl group on the cyclohexane ring suggests unique conformational and reactivity characteristics. While specific research on this molecule is sparse, its structural motifs are present in a variety of biologically active compounds and synthetic intermediates.[1][2] The nitro group can serve as a precursor to amines, which are fundamental building blocks in the synthesis of pharmaceuticals.[3] Furthermore, nitroalkanes themselves have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] This guide aims to consolidate the predicted properties and potential applications of 1,1-Dimethyl-4-nitrocyclohexane to stimulate further research and development.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | [3] |

| CAS Number | 2172032-17-4 | [3] |

| Appearance | Colorless to pale yellow liquid | Based on properties of similar nitroalkanes[4] |

| Boiling Point | ~ 210-220 °C (at 760 Torr) | Extrapolated from nitrocyclohexane and considering the effect of dimethyl substitution. The isomer 1,4-dimethyl-1-nitro-cyclohexane has a boiling point of 79-81 °C at 7 Torr.[5] |

| Density | ~ 1.0 g/cm³ | Based on the predicted density of 1,4-dimethyl-1-nitro-cyclohexane.[5] |

| Solubility | Limited solubility in water, soluble in organic solvents (e.g., ethanol, ether, chloroform) | General property of nitroalkanes[4] |

Synthesis and Characterization

The primary route for the synthesis of 1,1-Dimethyl-4-nitrocyclohexane is expected to be the nitration of 1,1-dimethylcyclohexane. Several methods for the nitration of alkanes have been established.[3]

Experimental Protocol: Electrophilic Nitration of 1,1-Dimethylcyclohexane

This protocol is a generalized procedure based on established methods for the nitration of cycloalkanes.

Materials:

-

1,1-Dimethylcyclohexane

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Separatory funnel

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a 1:1 molar ratio of concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

-

While maintaining the temperature below 10°C, add 1,1-dimethylcyclohexane dropwise to the nitrating mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel.

Characterization

The structure of the synthesized 1,1-Dimethyl-4-nitrocyclohexane can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~0.9-1.2 ppm), the methylene protons of the cyclohexane ring (multiplets, ~1.2-2.0 ppm), and the proton at the carbon bearing the nitro group (methine proton, ~4.3-4.7 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the cyclohexane ring, and the carbon attached to the nitro group. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1550-1530 cm⁻¹ and 1380-1360 cm⁻¹, respectively. C-H stretching vibrations around 2950-2850 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 157.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the cyclohexane ring. |

Chemical Reactivity

The primary reactive site of 1,1-Dimethyl-4-nitrocyclohexane is the nitro group. A key transformation is its reduction to the corresponding amine, 4-amino-1,1-dimethylcyclohexane.[3] This amine is a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Experimental Protocol: Reduction of 1,1-Dimethyl-4-nitrocyclohexane to 4-Amino-1,1-dimethylcyclohexane

This is a general procedure for the reduction of nitroalkanes.

Materials:

-

1,1-Dimethyl-4-nitrocyclohexane

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1,1-Dimethyl-4-nitrocyclohexane in ethanol.

-

Add an excess of the reducing agent (e.g., 3-5 molar equivalents of SnCl₂·2H₂O or Fe powder).

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the solution is basic (pH > 10).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.

-

The product can be further purified by distillation or crystallization of its salt.

Biological and Toxicological Properties

Specific biological activity and toxicology data for 1,1-Dimethyl-4-nitrocyclohexane are not available. However, the properties of nitroalkanes and cyclohexane derivatives provide insights into its potential biological effects.

Potential Biological Activities

-

Antimicrobial Activity: Many nitro-containing compounds exhibit broad-spectrum antimicrobial activity.[1] The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other vital cellular components.[6] Cyclohexane derivatives have also been reported to possess antimicrobial properties.[1][7]

-

Anticancer Activity: Some nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. Under the hypoxic conditions found in solid tumors, the nitro group can be reduced to a cytotoxic species.

Toxicological Profile

The toxicity of nitroalkanes can vary significantly depending on their structure.[8][9][10]

-

General Toxicity: Acute exposure to high concentrations of nitroalkanes can cause irritation to the eyes and respiratory tract, central nervous system depression, and damage to the liver and kidneys.[9]

-

Metabolism and Genotoxicity: The metabolism of nitroalkanes can lead to the formation of nitrite ions, which can cause methemoglobinemia.[9] Some secondary nitroalkanes, like 2-nitropropane, have been reported to be mutagenic and genotoxic.[8][9] The genotoxicity is thought to arise from the tautomerization of the nitroalkane to a nitronate, which can then undergo further reactions to produce reactive intermediates.[11] Given that 1,1-Dimethyl-4-nitrocyclohexane is a secondary nitroalkane, a thorough toxicological assessment would be necessary before any application.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from 1,1-dimethylcyclohexane to 1,1-Dimethyl-4-nitrocyclohexane and its subsequent reduction to 4-amino-1,1-dimethylcyclohexane.

Potential Toxicity Pathway

Caption: A hypothetical pathway for the metabolic activation and potential genotoxicity of 1,1-Dimethyl-4-nitrocyclohexane.

Conclusion

1,1-Dimethyl-4-nitrocyclohexane represents an under-explored molecule with potential for further investigation. Its synthesis is achievable through established nitration methodologies, and its primary chemical reactivity lies in the reduction of the nitro group to an amine, a versatile synthetic intermediate. While direct biological and toxicological data are lacking, the known properties of related nitroalkanes and cyclohexane derivatives suggest that it may possess antimicrobial or other biological activities, but also warrants a thorough toxicological evaluation, particularly concerning its potential for genotoxicity. This technical guide provides a starting point for researchers to explore the synthesis, characterization, and potential applications of this compound, while emphasizing the need for rigorous experimental validation of its properties.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]

- 3. 1,1-Dimethyl-4-nitrocyclohexane | 2172032-17-4 | Benchchem [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 1,4-dimethyl-1-nitro-cyclohexane|lookchem [lookchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 1,1-Dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative. By leveraging established principles of stereochemistry and quantitative data from spectroscopic and computational studies, this document elucidates the conformational preferences and energetic landscape of the molecule. Detailed experimental and computational protocols are provided to enable replication and further investigation. The core of this analysis lies in the interplay between the steric hindrance imposed by the gem-dimethyl groups at the C1 position and the electronic and steric effects of the nitro group at the C4 position. This guide serves as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis where the three-dimensional structure of molecules dictates their function and reactivity.

Introduction

The spatial arrangement of atoms within a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energies. The study of these conformational preferences is paramount in drug design, as the efficacy of a molecule often depends on its ability to adopt a specific three-dimensional shape to interact with a biological target.

1,1-Dimethyl-4-nitrocyclohexane presents an interesting case for conformational analysis. The gem-dimethyl group at the C1 position acts as a conformational anchor, influencing the ring inversion process.[2] The nitro group at the C4 position is a polar and sterically demanding substituent, and its preference for an axial or equatorial position significantly impacts the overall stability of the conformer. This guide will dissect these interactions to provide a clear picture of the molecule's conformational equilibrium.

Conformational Equilibrium

The conformational equilibrium of 1,1-Dimethyl-4-nitrocyclohexane is dictated by the energetic favorability of placing the nitro group in either the axial or equatorial position. The gem-dimethyl group at C1 has one methyl group axial and one equatorial in both chair conformations, thus their net contribution to the energy difference between the two conformers is null.[3][4] The determining factor is therefore the steric strain introduced by the C4-nitro group.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] A larger A-value signifies a greater preference for the equatorial position.

Below is a diagram illustrating the chair-chair interconversion of 1,1-Dimethyl-4-nitrocyclohexane.

Quantitative Conformational Analysis

The energetic preference for the equatorial conformer can be quantified using the A-values of the substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a nitro group, it is approximately 1.1 kcal/mol.[7]

Steric Interactions

In the axial conformation of the nitro group, it experiences 1,3-diaxial interactions with the axial hydrogens on C2 and C6. These repulsive steric interactions are the primary source of instability for the axial conformer. The equatorial position places the nitro group away from these axial hydrogens, minimizing steric strain.

Conformational Energy Data

The following table summarizes the key energetic parameters for the conformational analysis of 1,1-Dimethyl-4-nitrocyclohexane.

| Substituent | A-value (kcal/mol) | Source |

| Methyl (-CH₃) | 1.7 | [8] |

| Nitro (-NO₂) | 1.1 | [7] |

Table 1: Conformational A-Values of Substituents

The energy difference (ΔG°) between the two chair conformers of 1,1-Dimethyl-4-nitrocyclohexane is primarily determined by the A-value of the nitro group.

| Conformer | Axial Substituent at C4 | Relative Energy (ΔG°) |

| Conformer A | Nitro (-NO₂) | ~1.1 kcal/mol |

| Conformer B | Hydrogen (-H) | 0 kcal/mol (Reference) |

Table 2: Relative Conformational Energies

The equilibrium constant (K_eq) for the interconversion between the two conformers can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

-

ΔG° is the difference in Gibbs free energy

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

At room temperature (298 K), the equilibrium will strongly favor the conformer with the nitro group in the equatorial position.

Experimental Protocols

The conformational equilibrium and energy barriers of 1,1-Dimethyl-4-nitrocyclohexane can be experimentally determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Objective: To determine the energy barrier (ΔG‡) for the chair-chair interconversion and the equilibrium constant (K_eq) between the two conformers.

Methodology:

-

Sample Preparation: Dissolve a known concentration of 1,1-Dimethyl-4-nitrocyclohexane in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

-

High-Temperature Spectrum: Record the ¹H NMR spectrum at a temperature where the ring flip is fast on the NMR timescale (e.g., room temperature). At this temperature, the signals for the axial and equatorial protons will be averaged, resulting in a single, sharp peak for each unique proton environment.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire a series of spectra. As the temperature decreases, the rate of chair-chair interconversion slows down.

-

Coalescence Temperature (Tc): Identify the temperature at which the separate signals for the axial and equatorial protons begin to broaden and merge into a single peak. This is the coalescence temperature.

-

Slow-Exchange Spectrum: Continue to lower the temperature until the interconversion is slow enough to observe distinct signals for the axial and equatorial protons of the two conformers.

-

Data Analysis:

-

Energy Barrier (ΔG‡): The energy barrier to ring inversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) between the axial and equatorial protons in the slow-exchange spectrum using the Eyring equation.

-

Equilibrium Constant (K_eq): In the slow-exchange spectrum, the ratio of the integrals of the signals corresponding to the two conformers provides the equilibrium constant (K_eq).

-

The following diagram outlines the workflow for a typical DNMR experiment.

Computational Chemistry Protocols

Computational chemistry provides a powerful tool to complement experimental data and to gain deeper insights into the conformational landscape of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To calculate the relative energies of the conformers and the transition state for the chair-chair interconversion.

Methodology:

-

Structure Building: Construct the 3D structures of the two chair conformers (nitro axial and nitro equatorial) of 1,1-Dimethyl-4-nitrocyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Transition State Search: Locate the transition state for the chair-chair interconversion using a transition state search algorithm (e.g., QST2 or QST3 in Gaussian). The transition state will have a single imaginary frequency corresponding to the ring flip motion.

-

Energy Profile: Calculate the single-point energies of the optimized conformers and the transition state at a higher level of theory (e.g., MP2/aug-cc-pVTZ) for more accurate energy differences. This allows for the construction of a potential energy surface for the interconversion process.

The logical flow of a computational conformational analysis is depicted below.

Conclusion

The conformational analysis of 1,1-Dimethyl-4-nitrocyclohexane reveals a strong preference for the conformer where the nitro group occupies the equatorial position. This preference is driven by the avoidance of steric 1,3-diaxial interactions that would destabilize the axial conformer. The quantitative A-value of the nitro group provides a reliable estimate of this energy difference. The detailed experimental and computational protocols outlined in this guide offer a robust framework for the empirical and theoretical investigation of this and other substituted cyclohexane systems. A thorough understanding of the conformational landscape of such molecules is fundamental for predicting their reactivity and designing new molecules with desired properties in the fields of drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docbrown.info [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

Stereochemistry of 1,1-Dimethyl-4-nitrocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of 1,1-dimethyl-4-nitrocyclohexane. The document covers the fundamental principles of its conformational analysis, including the equilibrium between its chair conformers. Estimated quantitative data on the energetic preferences of the nitro group in axial and equatorial positions are presented. Furthermore, this guide outlines detailed, adapted experimental protocols for the synthesis and characterization of 1,1-dimethyl-4-nitrocyclohexane, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of stereoisomerism is crucial.

Introduction

The stereochemical properties of cyclohexane derivatives are of paramount importance in the fields of organic chemistry and drug development. The three-dimensional arrangement of substituents on a cyclohexane ring dictates its interactions with biological targets and its physicochemical properties. 1,1-Dimethyl-4-nitrocyclohexane serves as an interesting case study in conformational analysis. The gem-dimethyl group at the C-1 position acts as a conformational lock to a certain degree, influencing the preferred orientation of the nitro group at the C-4 position. This guide will delve into the intricacies of its stereochemistry, providing both theoretical and practical insights.

Conformational Analysis

The conformational isomerism of 1,1-dimethyl-4-nitrocyclohexane is dominated by the equilibrium between two chair conformations. In one conformer, the nitro group occupies an equatorial position, while in the other, it is in an axial position. The gem-dimethyl group at C-1 has one methyl group axial and one equatorial in both conformations, thus not influencing the equilibrium, but serving as a useful reference point in spectroscopic analysis.[1][2]

The preference for the equatorial position by a substituent is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions.[3] In the case of the nitro group, these interactions would be with the axial hydrogens on C-2 and C-6.

Conformational Equilibrium

The two chair conformations of 1,1-dimethyl-4-nitrocyclohexane are in a dynamic equilibrium. The conformer with the nitro group in the more spacious equatorial position is generally favored to minimize steric strain.[4]

Figure 1: Conformational equilibrium of 1,1-dimethyl-4-nitrocyclohexane.

Quantitative Conformational Analysis

The energetic preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While specific experimental A-values for the nitro group can be solvent-dependent, it is generally considered to be a group with a moderate steric demand.[5]

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy | Higher | Lower |

| Steric Interactions | 1,3-diaxial interactions between NO₂ and axial H's | Gauche interactions |

| Estimated ΔG° (A-value for NO₂) (kcal/mol) | 0 | ~ -1.1 |

| Estimated Population at 298 K (%) | ~ 15 | ~ 85 |

| Note: The A-value for the nitro group is an estimate, as literature values vary and are solvent-dependent. The populations are calculated based on this estimated A-value. |

Experimental Protocols

Synthesis of 1,1-Dimethyl-4-nitrocyclohexane

The synthesis of 1,1-dimethyl-4-nitrocyclohexane can be adapted from general nitration procedures for alkanes. A plausible route is the nitration of 1,1-dimethylcyclohexane.[2]

Reaction Scheme:

Figure 2: Synthetic pathway to 1,1-dimethyl-4-nitrocyclohexane.

Materials:

-

1,1-dimethylcyclohexane

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.

-

Slowly add 20 mL of 1,1-dimethylcyclohexane to the nitrating mixture dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.

-

Slowly pour the reaction mixture over 200 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool to elucidate the stereochemistry of 1,1-dimethyl-4-nitrocyclohexane. The coupling constants of the proton at C-4 can provide information about its axial or equatorial orientation.[1]

Sample Preparation:

-

Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Additionally, 2D NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.

Expected ¹H NMR Spectral Data (Estimates):

| Proton | Multiplicity | Estimated Chemical Shift (ppm) | Coupling Constants (Hz) |

| CH₃ (axial) | s | ~ 0.9 | - |

| CH₃ (equatorial) | s | ~ 0.8 | - |

| Cyclohexane H's | m | 1.2 - 1.8 | - |

| H-4 (axial proton in equatorial nitro conformer) | tt | ~ 4.4 | J_ax-ax ≈ 10-12, J_ax-eq ≈ 3-4 |

| Note: These are estimated chemical shifts and coupling constants. Actual values may vary. |

Expected ¹³C NMR Spectral Data (Estimates):

| Carbon | Estimated Chemical Shift (ppm) |

| C-1 | ~ 32 |

| CH₃ | ~ 28 |

| C-2, C-6 | ~ 35 |

| C-3, C-5 | ~ 25 |

| C-4 | ~ 85 |

| Note: These are estimated chemical shifts and will be influenced by the solvent and temperature. |

Logical Workflow for Stereochemical Analysis

The determination of the stereochemistry of 1,1-dimethyl-4-nitrocyclohexane follows a logical progression from synthesis to detailed spectroscopic analysis.

Figure 3: Workflow for the stereochemical analysis.

Conclusion

This technical guide has provided a comprehensive overview of the stereochemistry of 1,1-dimethyl-4-nitrocyclohexane. While specific experimental data for this molecule is not abundant in the literature, this guide has consolidated the fundamental principles of its conformational analysis and provided estimated quantitative data and adapted experimental protocols. The provided workflows and diagrams serve as a practical resource for researchers in the field. A thorough understanding of the concepts presented herein is essential for the rational design and synthesis of novel chemical entities with well-defined three-dimensional structures.

References

An In-depth Technical Guide to the Nitration of 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of alkanes, while a fundamental organic transformation, presents unique challenges in terms of selectivity and reaction control, particularly with substituted cycloalkanes such as 1,1-dimethylcyclohexane. This technical guide provides a comprehensive overview of the core principles, reaction pathways, and experimental considerations for the nitration of 1,1-dimethylcyclohexane. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize nitrated cycloalkanes as intermediates or building blocks. This document details both electrophilic and free-radical nitration mechanisms, outlines experimental protocols, and presents expected product distributions based on established principles of reactivity and selectivity in alkane functionalization.

Introduction

1,1-Dimethylcyclohexane is a saturated carbocycle that, due to its lack of activating functional groups, exhibits low reactivity towards many chemical transformations. The introduction of a nitro group (-NO2) onto the cyclohexane ring, however, can serve as a critical step in the synthesis of more complex molecules. The nitro group is a versatile functional handle that can be readily converted into other functionalities, such as amines, or used to influence the reactivity of the molecule in subsequent reactions.

The nitration of unactivated alkanes can proceed through two primary mechanisms: electrophilic nitration and free-radical nitration. Each pathway offers distinct advantages and disadvantages concerning reaction conditions, selectivity, and potential side reactions. Understanding these mechanisms is crucial for designing effective synthetic strategies for the nitration of 1,1-dimethylcyclohexane.

Reaction Mechanisms

The nitration of 1,1-dimethylcyclohexane can be achieved through two distinct mechanistic pathways, each with its own set of reagents and reaction conditions.

Electrophilic Nitration

Electrophilic nitration involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the C-H bond of the alkane.[1] The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid (a mixture known as "mixed acid").[1]

The reaction with an unactivated C-H bond is challenging and often requires harsh conditions. The mechanism is believed to proceed through a five-coordinate carbonium ion transition state.

Diagram of Electrophilic Nitration Mechanism

Caption: Mechanism of Electrophilic Nitration.

Free-Radical Nitration

Free-radical nitration is typically carried out in the vapor phase at elevated temperatures or under photochemical conditions using nitric acid or nitrogen dioxide (NO₂) as the nitrating agent.[2][3] The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The reaction is initiated by the homolytic cleavage of a suitable initiator to generate radicals. In the case of vapor-phase nitration with nitric acid, this can be the thermal decomposition of HNO₃ to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.

-

Propagation: A radical (e.g., •OH or •NO₂) abstracts a hydrogen atom from the 1,1-dimethylcyclohexane, forming a cycloalkyl radical. This radical then reacts with NO₂ to form the nitroalkane.

-

Termination: The reaction is terminated by the combination of any two radical species.

The regioselectivity of free-radical nitration is governed by the stability of the resulting alkyl radical (tertiary > secondary > primary) and steric factors. For 1,1-dimethylcyclohexane, hydrogen abstraction can occur at the C-2, C-3, or C-4 positions, leading to the formation of secondary radicals. The C-1 position has no hydrogens, and the methyl groups contain primary hydrogens.

Diagram of Free-Radical Nitration Mechanism

Caption: Mechanism of Free-Radical Nitration.

Expected Products and Regioselectivity

The nitration of 1,1-dimethylcyclohexane can theoretically yield three different positional isomers of mono-nitrated products: 2-nitro-, 3-nitro-, and 4-nitro-1,1-dimethylcyclohexane. The distribution of these products is highly dependent on the reaction mechanism.

Due to the lack of specific experimental data in the reviewed literature for the nitration of 1,1-dimethylcyclohexane, the following table summarizes the expected product distribution based on general principles of chemical reactivity.

Table 1: Expected Product Distribution in the Nitration of 1,1-Dimethylcyclohexane

| Product | Position of Nitration | Expected Predominance (Electrophilic) | Expected Predominance (Free-Radical) | Rationale |

| 2-Nitro-1,1-dimethylcyclohexane | C-2 | Minor | Major | Electrophilic: Steric hindrance from the adjacent gem-dimethyl group would disfavor attack. Free-Radical: Formation of a secondary radical is favorable. |

| 3-Nitro-1,1-dimethylcyclohexane | C-3 | Moderate | Major | Electrophilic: Less sterically hindered than C-2. Free-Radical: Formation of a secondary radical is favorable. |

| 4-Nitro-1,1-dimethylcyclohexane | C-4 | Major | Moderate | Electrophilic: The most sterically accessible position for the bulky nitronium ion. Free-Radical: Formation of a secondary radical, but potentially less favorable than C-2 and C-3 due to statistical factors. |

Experimental Protocols

The following are representative experimental protocols for the nitration of a cyclic alkane, which can be adapted for 1,1-dimethylcyclohexane. Caution: Nitration reactions are highly exothermic and can be hazardous. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and using personal protective equipment.

Electrophilic Nitration using Mixed Acid

This protocol is adapted from general procedures for the nitration of unactivated hydrocarbons.

Diagram of Experimental Workflow for Electrophilic Nitration

Caption: Workflow for Electrophilic Nitration.

Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to concentrated nitric acid in a 1:1 to 2:1 (v/v) ratio while cooling the flask in an ice-water bath.

-

Reaction: To the cooled and stirred nitrating mixture, add 1,1-dimethylcyclohexane dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for a period of 1-3 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Free-Radical Nitration (Vapor-Phase)

This is a general procedure for vapor-phase nitration of alkanes.

Methodology:

-

Apparatus Setup: A heated tube furnace reactor is required. The reactants, 1,1-dimethylcyclohexane and nitric acid (or nitrogen dioxide), are introduced into a preheated stream of an inert carrier gas (e.g., nitrogen).

-

Reaction: The mixture of the alkane and nitrating agent is passed through the heated reactor tube. The temperature is typically maintained between 150 °C and 475 °C.[4] The residence time in the reactor is a critical parameter and needs to be optimized.

-

Product Collection: The effluent from the reactor is passed through a condenser to liquefy the products and unreacted starting materials.

-

Work-up and Purification: The collected liquid is then worked up in a similar manner to the electrophilic nitration protocol (washing with water and bicarbonate solution) to remove acidic byproducts. The product mixture is then separated and purified, typically by fractional distillation.

Data Presentation

Table 2: Comparison of Nitration Methods for 1,1-Dimethylcyclohexane

| Parameter | Electrophilic Nitration | Free-Radical Nitration |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄)[1] | Nitric Acid or Nitrogen Dioxide[2][3] |

| Temperature | Low (0-10 °C) | High (150-475 °C)[4] or Photochemical |

| Phase | Liquid | Vapor or Liquid (Photochemical) |

| Primary Products | Mixture of 2-, 3-, and 4-nitro isomers | Mixture of 2-, 3-, and 4-nitro isomers |

| Expected Major Isomer | 4-Nitro-1,1-dimethylcyclohexane (steric control) | 2- and 3-Nitro-1,1-dimethylcyclohexane (radical stability) |

| Key Challenges | Low reactivity of alkane, potential for oxidation and side reactions | High temperatures, complex product mixtures, potential for C-C bond cleavage[2] |

Conclusion

The nitration of 1,1-dimethylcyclohexane presents a viable route for the introduction of a versatile nitro functional group. The choice between electrophilic and free-radical nitration methods will depend on the desired product distribution and the available experimental setup. Electrophilic nitration is expected to favor the formation of the sterically less hindered 4-nitro isomer, while free-radical nitration is likely to produce a mixture of 2- and 3-nitro isomers due to the formation of more stable secondary radicals. Further experimental investigation is required to determine the precise product ratios and optimize the reaction conditions for the selective synthesis of a particular isomer. This guide provides a foundational understanding for researchers to develop and implement synthetic strategies for the nitration of 1,1-dimethylcyclohexane and related cycloalkanes.

References

Spectroscopic and Synthetic Profile of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4; Molecular Weight: 157.21 g/mol ) is a saturated carbocyclic compound featuring a nitro functional group.[1] While this compound is cataloged, a comprehensive, publicly available dataset of its experimental spectroscopic properties is limited. This guide provides a detailed overview of its predicted spectroscopic data based on the analysis of precursor and analogous molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, serving as a foundational resource for researchers. The presence of the gem-dimethyl group at the C-1 position offers a fixed point for conformational studies of the C-4 nitro group.[1]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for 1,1-Dimethyl-4-nitrocyclohexane. These predictions are derived from the known spectral data of 1,1-dimethylcyclohexane and nitrocyclohexane.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted for a solution in CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~ 0.9 - 1.1 | Singlet | 6H |

| CH₂ (C2, C6 - axial) | ~ 1.2 - 1.4 | Multiplet | 2H |

| CH₂ (C2, C6 - equatorial) | ~ 1.5 - 1.7 | Multiplet | 2H |

| CH₂ (C3, C5 - axial) | ~ 1.8 - 2.0 | Multiplet | 2H |

| CH₂ (C3, C5 - equatorial) | ~ 2.2 - 2.4 | Multiplet | 2H |

| CH (C4) | ~ 4.3 - 4.5 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted for a solution in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~ 30 - 35 |

| C2, C6 | ~ 35 - 40 |

| C3, C5 | ~ 25 - 30 |

| C4 | ~ 80 - 85 |

| CH₃ | ~ 25 - 30 |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-O (asymmetric stretch) | ~ 1550 - 1530 | Strong |

| N-O (symmetric stretch) | ~ 1380 - 1360 | Strong |

| C-H (sp³ stretch) | ~ 2950 - 2850 | Strong |

| C-H (bend) | ~ 1470 - 1450 | Medium |

Table 4: Expected Mass Spectrometry (MS) Data

Based on Electron Ionization (EI).

| m/z | Proposed Fragment | Notes |

| 157 | [M]⁺ | Molecular Ion |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - NO₂]⁺ | Loss of the nitro group |

| 97 | [C₇H₁₃]⁺ | Further fragmentation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl ring fragment |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 1,1-Dimethyl-4-nitrocyclohexane are provided below.

Synthesis Protocol: Nitration of 1,1-Dimethylcyclohexane

This protocol describes a plausible method for the synthesis of 1,1-Dimethyl-4-nitrocyclohexane via the nitration of 1,1-dimethylcyclohexane.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,1-dimethylcyclohexane and a suitable solvent such as dichloromethane.

-

Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a 1:1 ratio, keeping the mixture in an ice bath to control the temperature.

-

Reaction: Cool the flask containing the 1,1-dimethylcyclohexane solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and water. Separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to obtain pure 1,1-Dimethyl-4-nitrocyclohexane.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integrations.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Identify the characteristic absorption bands, particularly for the nitro group and C-H bonds.

-

-

Mass Spectrometry (MS):

-

Introduce a diluted sample of the product into a mass spectrometer, typically using a GC-MS system for separation and analysis.

-

Use Electron Ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of 1,1-Dimethyl-4-nitrocyclohexane.

Caption: Synthetic pathway for 1,1-Dimethyl-4-nitrocyclohexane.

Caption: Workflow for spectroscopic analysis.

References

In-Depth Technical Guide: 1,1-Dimethyl-4-nitrocyclohexane

CAS Number: 2172032-17-4

This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-nitrocyclohexane, catering to researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and potential applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

Quantitative data for 1,1-Dimethyl-4-nitrocyclohexane is limited in publicly available literature. The following table summarizes the known information. Further experimental determination of these properties is required for a complete profile.

| Property | Value | Source |

| CAS Number | 2172032-17-4 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | N/A |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Reactivity

The primary route for the synthesis of 1,1-Dimethyl-4-nitrocyclohexane is through the nitration of 1,1-dimethylcyclohexane.[1] Various nitrating agents and conditions can be employed, influencing the yield and selectivity of the reaction.

Experimental Protocol: Nitration of 1,1-Dimethylcyclohexane (Hypothetical)

Materials:

-

1,1-dimethylcyclohexane

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1,1-dimethylcyclohexane to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 1,1-dimethylcyclohexane in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 1,1-Dimethyl-4-nitrocyclohexane.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 1,1-Dimethyl-4-nitrocyclohexane.

Reactivity

The nitro group in 1,1-Dimethyl-4-nitrocyclohexane is a versatile functional group. A key reaction is its reduction to the corresponding amine, 4-amino-1,1-dimethylcyclohexane. This transformation opens up avenues for further derivatization and the synthesis of various nitrogen-containing compounds.[1]

Reaction Pathway: Reduction of Nitro Group:

Caption: Reduction of 1,1-Dimethyl-4-nitrocyclohexane.

Spectroscopic Data

Biological Activity

There is no specific information available on the biological activity, pharmacology, or toxicology of 1,1-Dimethyl-4-nitrocyclohexane. However, the biological activities of nitro-containing compounds and cyclohexane derivatives have been studied more broadly.

Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Cyclohexane derivatives have also been investigated for various biological activities, including antimicrobial and anticancer properties.

Given the presence of both the nitro group and the cyclohexane moiety, 1,1-Dimethyl-4-nitrocyclohexane could be a candidate for investigation in these areas, although no specific studies have been published to date.

Safety and Handling

Detailed safety information for 1,1-Dimethyl-4-nitrocyclohexane is not available. However, based on the properties of related nitroalkanes and cyclohexanes, the following precautions should be taken:

-

Flammability: Handle with care, avoiding sources of ignition.

-

Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

For detailed safety protocols, it is advisable to consult the Safety Data Sheets (SDS) for structurally similar compounds like nitrocyclohexane and 1,1-dimethylcyclohexane.[3]

References

Physical properties of 1,1-Dimethyl-4-nitrocyclohexane

An In-depth Technical Guide on the Physical Properties of 1,1-Dimethyl-4-nitrocyclohexane

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known physical properties of 1,1-Dimethyl-4-nitrocyclohexane (CAS No: 2172032-17-4). Due to the limited availability of experimental data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics such as melting point, boiling point, density, and solubility. Furthermore, logical workflows for its synthesis and potential chemical transformations are visualized to aid researchers in its handling and application.

Physical and Chemical Properties

1,1-Dimethyl-4-nitrocyclohexane is a substituted cycloalkane. The presence of a polar nitro group and non-polar hydrocarbon structure suggests it has moderate polarity. While specific experimental data is scarce, its fundamental chemical identifiers have been established.

Data Presentation

The table below summarizes the available quantitative data for 1,1-Dimethyl-4-nitrocyclohexane.

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | Benchchem[1] |

| Chemical Formula | C₈H₁₅NO₂ | Benchchem[1] |

| CAS Number | 2172032-17-4 | Benchchem[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

The following sections describe standard methodologies that can be employed to determine the primary physical properties of 1,1-Dimethyl-4-nitrocyclohexane.

Determination of Melting Point

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of crystalline 1,1-Dimethyl-4-nitrocyclohexane is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly find an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15°C below the approximate melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. The procedure is repeated with a fresh sample to ensure consistency.

Determination of Boiling Point

The boiling point is highly sensitive to atmospheric pressure and is a key characteristic of a liquid's volatility.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Approximately 0.5 mL of liquid 1,1-Dimethyl-4-nitrocyclohexane is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is placed into the test tube with its open end down.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm of the tube is heated.

-

Heating and Observation: The Thiele tube is heated gently and slowly. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary.

-

Data Recording: Heating is discontinued. The liquid will begin to cool and will be drawn up into the capillary tube at the moment the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at which the liquid enters the capillary is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

Density is the mass per unit volume and is an important parameter for process design and compound characterization.

Protocol: Gravimetric Method using a Pycnometer

-

Apparatus Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed on an analytical balance (m₁).

-

Sample Measurement: The pycnometer is filled with 1,1-Dimethyl-4-nitrocyclohexane. Care is taken to ensure no air bubbles are trapped. A stopper with a capillary bore is inserted, allowing excess liquid to be expelled, ensuring the volume is exact. The exterior of the pycnometer is wiped clean and dry.

-

Final Weighing: The filled pycnometer is weighed again on the analytical balance (m₂).

-

Temperature Control: All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Logical and Experimental Workflows

While no specific biological signaling pathways involving 1,1-Dimethyl-4-nitrocyclohexane are documented, its synthesis and subsequent reactions represent key logical workflows for researchers.

Caption: Synthesis workflow for 1,1-Dimethyl-4-nitrocyclohexane.

Caption: Potential reduction of the nitro group to form an amine.

References

Molecular weight of 1,1-Dimethyl-4-nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,1-Dimethyl-4-nitrocyclohexane, a substituted nitroalkane of interest in organic synthesis and conformational analysis. This guide covers its fundamental physicochemical properties, a representative synthetic protocol, and expected analytical characterization data. The information is intended to support researchers in the synthesis, identification, and application of this and related compounds.

Core Compound Properties

1,1-Dimethyl-4-nitrocyclohexane is a saturated carbocyclic compound featuring a cyclohexane ring substituted with two methyl groups at the C1 position and a nitro group at the C4 position. The presence of the gem-dimethyl group provides a fixed reference for studying the conformational behavior of the C4 substituent.

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO₂ | Calculation |

| Molecular Weight | 157.21 g/mol | Calculation[1] |

| CAS Number | 2172032-17-4 | Database Entry[1] |

| IUPAC Name | 1,1-Dimethyl-4-nitrocyclohexane | Nomenclature |

| Predicted Boiling Point | 79-81 °C (at 7 Torr) | Analogous Compound |

| Predicted Density | 1.00 ± 0.1 g/cm³ | Analogous Compound |

*Data for the isomer 1,4-dimethyl-1-nitro-cyclohexane is used as an estimate in the absence of specific experimental data.

Synthesis and Characterization

Nitrocyclohexane derivatives are valuable intermediates in organic synthesis. The primary route to 1,1-Dimethyl-4-nitrocyclohexane is the electrophilic nitration of its parent hydrocarbon, 1,1-dimethylcyclohexane.

Representative Experimental Protocol: Electrophilic Nitration

The following protocol is a representative method based on established procedures for the nitration of unactivated cycloalkanes.

Materials:

-

1,1-Dimethylcyclohexane

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Dichloromethane

-

Ethanol/Water mixture for recrystallization

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: To the cold nitrating mixture, add 10 g of 1,1-dimethylcyclohexane dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, continue to stir the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.

-

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from an ethanol/water mixture to yield the final product.

Expected Spectroscopic Data

The structural confirmation of 1,1-Dimethyl-4-nitrocyclohexane would rely on standard spectroscopic techniques. The following table outlines the expected data based on the compound's structure and known values for similar functional groups.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Singlet (6H): δ ≈ 0.9-1.2 ppm, corresponding to the two equivalent methyl groups at C1. - Multiplet (1H): δ ≈ 4.3-4.5 ppm, for the proton on the carbon bearing the nitro group (C4-H). - Multiplets (8H): δ ≈ 1.3-2.2 ppm, for the remaining cyclohexane ring protons. |

| ¹³C NMR (CDCl₃) | - Quaternary Carbon (C1): δ ≈ 30-35 ppm. - Methyl Carbons (-CH₃): δ ≈ 25-30 ppm. - Nitro-substituted Carbon (C4): δ ≈ 80-85 ppm. - Other Ring Carbons (C2, C3, C5, C6): δ ≈ 20-40 ppm. |

| IR Spectroscopy (KBr) | - C-H stretching (alkane): ~2850-2960 cm⁻¹. - Asymmetric NO₂ stretch: ~1540-1560 cm⁻¹ (strong). - Symmetric NO₂ stretch: ~1370-1390 cm⁻¹ (strong). |

| Mass Spectrometry (EI) | - Molecular Ion [M]⁺: m/z = 157. - Key Fragments: [M - NO₂]⁺ (m/z = 111), [M - CH₃]⁺ (m/z = 142). |

Logical Workflows and Pathways

While this specific molecule is not implicated in known biological signaling pathways, its synthesis and subsequent use as a chemical intermediate follow a logical workflow. For instance, the nitro group can be reduced to an amine, opening pathways to various derivatives.

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and analysis of 1,1-Dimethyl-4-nitrocyclohexane.

Diagram 2: Potential Synthetic Utility

References

Conformational Analysis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of the nitro group in 1,1-Dimethyl-4-nitrocyclohexane. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes fundamental principles of cyclohexane stereochemistry, substituent effects, and established analytical methodologies to predict and rationalize the equilibrium between the axial and equatorial conformers of the nitro group. This document outlines the key steric and electronic factors governing the conformational landscape and presents a hypothetical experimental framework for the definitive determination of the conformational free energy.

Introduction: Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring adopts a puckered chair conformation to relieve angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial.[1] Through a process known as ring inversion or chair flip, these positions interconvert. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The substituent's preference for the equatorial position is primarily dictated by the avoidance of steric strain arising from 1,3-diaxial interactions.[2] This energetic preference is quantified by the conformational free energy difference (ΔG°), also known as the A-value.[3] A larger A-value signifies a stronger preference for the equatorial position.[3]

In 1,1-Dimethyl-4-nitrocyclohexane, the gem-dimethyl groups at the C1 position effectively lock the ring in a preferred chair conformation to minimize their own steric interactions.[4] This provides a rigid framework to study the intrinsic conformational preference of the nitro group at the C4 position.

Theoretical Analysis of Conformational Preference

The equilibrium between the two chair conformations of 1,1-Dimethyl-4-nitrocyclohexane involves the inversion of the nitro group between the axial and equatorial positions. The position of this equilibrium is governed by the steric and electronic properties of the nitro group.

Steric Considerations: 1,3-Diaxial Interactions

The primary factor favoring the equatorial position for a substituent is the presence of destabilizing 1,3-diaxial interactions in the axial conformer.[2] An axial nitro group would experience steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. The magnitude of this repulsion determines the A-value of the nitro group. While the precise A-value can vary with solvent, a generally accepted value for the nitro group is approximately 1.1 kcal/mol.[3] This positive value indicates a preference for the equatorial position.

Electronic Considerations

In some cases, electronic effects, such as the anomeric effect, can favor the axial orientation of electronegative substituents.[5] However, the anomeric effect is most pronounced when an electronegative substituent is adjacent to a heteroatom within the ring.[5] In 1,1-Dimethyl-4-nitrocyclohexane, the ring is carbocyclic, and the nitro group is not adjacent to a heteroatom within the ring, so a significant anomeric effect is not expected to be at play. Therefore, steric hindrance is predicted to be the dominant factor determining the conformational preference.

Quantitative Data (Predictive)

Direct experimental determination of the conformational equilibrium for 1,1-Dimethyl-4-nitrocyclohexane has not been reported in the scientific literature. However, based on the known A-value of the nitro group in monosubstituted cyclohexanes, a predictive quantitative analysis can be presented.

| Parameter | Predicted Value | Basis of Prediction |

| A-Value (ΔG°) | ~1.1 kcal/mol | Based on the established A-value for the nitro group in other cyclohexane systems.[3] |

| Equilibrium Constant (Keq) | ~6.2 (at 298 K) | Calculated from ΔG° = -RTln(Keq). |

| Population of Equatorial Conformer | ~86% (at 298 K) | Calculated from Keq = [Equatorial]/[Axial]. |

| Population of Axial Conformer | ~14% (at 298 K) | Calculated from Keq = [Equatorial]/[Axial]. |

Note: These values are estimations and require experimental verification.

Proposed Experimental Protocols

To experimentally determine the conformational equilibrium of 1,1-Dimethyl-4-nitrocyclohexane, the following methodologies are proposed:

Synthesis of 1,1-Dimethyl-4-nitrocyclohexane